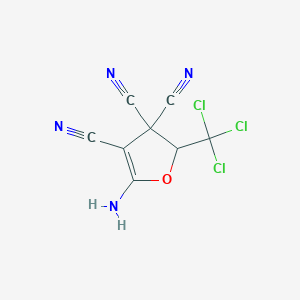
5-amino-2-(trichloromethyl)furan-3,3,4(2H)-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-4,4-DICYANO-5-(TRICHLOROMETHYL)-3(5H)-FURANYL CYANIDE is a synthetic organic compound that belongs to the class of nitriles. This compound is characterized by the presence of multiple cyano groups and a trichloromethyl group attached to a furan ring. Such compounds are often of interest in various fields of chemistry due to their unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4,4-DICYANO-5-(TRICHLOROMETHYL)-3(5H)-FURANYL CYANIDE typically involves multi-step organic reactions. One possible route could involve the formation of the furan ring followed by the introduction of cyano and trichloromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-AMINO-4,4-DICYANO-5-(TRICHLOROMETHYL)-3(5H)-FURANYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The cyano and trichloromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-AMINO-4,4-DICYANO-5-(TRICHLOROMETHYL)-3(5H)-FURANYL CYANIDE could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-AMINO-4,4-DICYANO-5-(TRICHLOROMETHYL)-3(5H)-FURANYL CYANIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. Detailed studies would be required to elucidate these pathways and identify the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other nitriles with cyano and trichloromethyl groups, such as:
- 2-AMINO-4,4-DICYANO-5-(DICHLOROMETHYL)-3(5H)-FURANYL CYANIDE
- 2-AMINO-4,4-DICYANO-5-(METHYL)-3(5H)-FURANYL CYANIDE
Uniqueness
The uniqueness of 2-AMINO-4,4-DICYANO-5-(TRICHLOROMETHYL)-3(5H)-FURANYL CYANIDE lies in its specific combination of functional groups and the resulting chemical properties. This could make it particularly useful in certain synthetic applications or as a research tool.
Eigenschaften
Molekularformel |
C8H3Cl3N4O |
|---|---|
Molekulargewicht |
277.5 g/mol |
IUPAC-Name |
5-amino-2-(trichloromethyl)-2H-furan-3,3,4-tricarbonitrile |
InChI |
InChI=1S/C8H3Cl3N4O/c9-8(10,11)6-7(2-13,3-14)4(1-12)5(15)16-6/h6H,15H2 |
InChI-Schlüssel |
MFUNLHIYTKWUNU-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(OC(C1(C#N)C#N)C(Cl)(Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


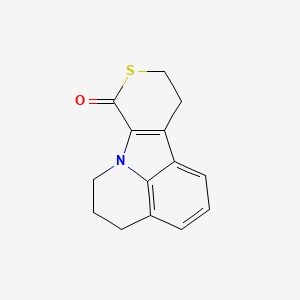
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11085685.png)
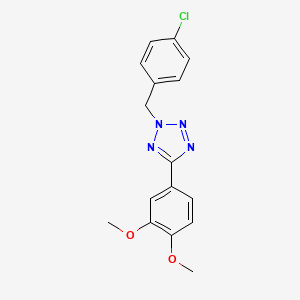
![[2-methyl-6-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl][4-(morpholin-4-ylsulfonyl)thiophen-2-yl]methanone](/img/structure/B11085708.png)
![1H-Indole-2-carbonitrile, 1-[2-(dimethylamino)ethyl]-](/img/structure/B11085710.png)
![N-cyclohexyl-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11085713.png)
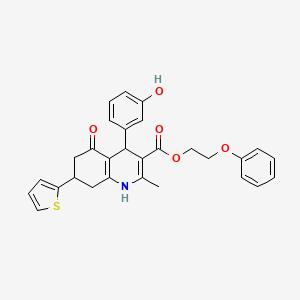
![2-Amino-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11085722.png)
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enamide](/img/structure/B11085735.png)
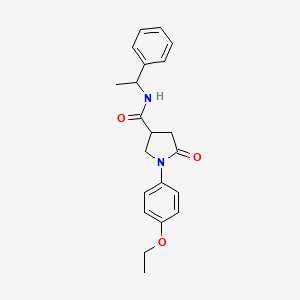
![N'-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11085738.png)

![(1Z)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl]oxadiazol-3-ium-5-yl]ethanimidate](/img/structure/B11085750.png)
![(4Z)-4-[3-(2,4-dinitrophenoxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11085751.png)
